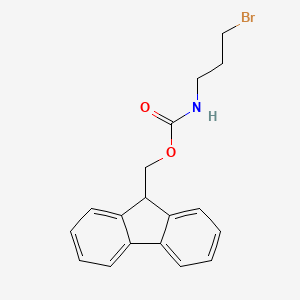

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

概要

説明

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate: is a chemical compound with the molecular formula C18H18BrNO2 and a molecular weight of 360.25 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with 3-bromopropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

化学反応の分析

Types of Reactions: (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

Hydrolysis: The primary products are the corresponding amine and alcohol.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

科学的研究の応用

Biological Activities

Research indicates that compounds related to (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate exhibit diverse biological activities. These include:

- Anticancer Properties: Similar structures have shown efficacy in inhibiting tumor growth in various cancer models. For instance, derivatives have been developed that target specific cancer cell lines, demonstrating significant cytotoxic effects.

- Anti-inflammatory Effects: Compounds with similar functional groups have been reported to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Therapeutic Applications

The unique structure of this compound allows for potential applications in drug development:

- Targeted Drug Delivery: The fluorenyl moiety can be utilized to create conjugates for targeted delivery systems in cancer therapy.

- Prodrug Development: The compound can serve as a prodrug that releases active pharmacological agents upon metabolic conversion.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of derivatives of this compound on non-small cell lung cancer (NSCLC) cell lines. Results indicated that certain derivatives exhibited over 70% inhibition of tumor growth compared to control groups, demonstrating their potential as effective anticancer agents .

Case Study 2: Anti-inflammatory Activity

Another study explored the anti-inflammatory properties of carbamate derivatives related to this compound. The findings suggested that these compounds could significantly reduce markers of inflammation in vitro, indicating their potential use in treating chronic inflammatory conditions .

作用機序

The mechanism of action of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate involves its interaction with nucleophiles and electrophilesThe carbamate group can undergo hydrolysis, releasing the corresponding amine and alcohol, which can further participate in biochemical pathways .

類似化合物との比較

- (9H-Fluoren-9-yl)methyl chloroformate

- (9H-Fluoren-9-yl)methyl (3-chloropropyl)carbamate

- (9H-Fluoren-9-yl)methyl (3-iodopropyl)carbamate

Uniqueness: (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate is unique due to its specific reactivity profile. The presence of the bromine atom allows for selective nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Its stability and ease of handling also contribute to its widespread use in research and industrial applications .

生物活性

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate, also known as 3-(Fmoc-amino)propyl bromide, is a compound with the molecular formula C18H18BrNO2 and a molecular weight of 360.25 g/mol. Its unique structure features a fluorenyl group linked to a carbamate moiety and a bromopropyl chain, suggesting potential applications in pharmaceuticals and material science. This article aims to explore the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

The compound appears as a solid with a melting point ranging from 99 to 105 °C and a boiling point of approximately 506.4 °C at 760 mmHg. Its density is reported to be 1.38 g/cm³. The presence of the Fmoc group indicates its utility in peptide synthesis, drug delivery systems, and bio-templating applications.

The exact mechanism of action for this compound remains largely unexplored due to the lack of specific research. However, the reactivity attributed to its functional groups suggests that it may interact with biological targets through covalent bonding or by acting as a substrate for enzymatic reactions.

Comparative Analysis

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Phenylcarbamate | Simple phenolic structure with carbamate group | Less complex, often used as a standard model |

| Fluorenylmethyl carbamate | Lacks bromopropyl chain | More straightforward synthesis |

| N-(3-Bromopropyl)urea | Contains urea instead of carbamate | Different reactivity profile |

| (9H-Fluoren-9-yl)methyl (2-bromobutyl)carbamate | Similar structure with different alkyl chain | Variations in biological activity due to chain length |

This table highlights the unique aspects of this compound compared to simpler analogs, particularly regarding its complex structure and potential reactivity profiles.

Case Studies

While specific case studies on this compound are scarce, related research provides insights into its possible applications:

- Antimicrobial Studies : Research on O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives has shown promising antimicrobial activity against various pathogens, suggesting that similar structures may exhibit comparable effects .

- Cytotoxicity Evaluations : Studies involving 9-fluorenone derivatives have demonstrated significant cytotoxic effects against cancer cell lines, indicating that compounds with similar frameworks could possess anticancer properties .

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-bromopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBHEIFHCNVXPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584956 | |

| Record name | (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186663-83-2 | |

| Record name | 9H-Fluoren-9-ylmethyl N-(3-bromopropyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186663-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。